molecular formula C19H23ClN2O3S2 B2865000 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine CAS No. 2034288-23-6

1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine

Cat. No.: B2865000
CAS No.: 2034288-23-6
M. Wt: 426.97
InChI Key: ZUWNTRCKAAUUOQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a piperidine ring, a thienopyridine core, and a sulfonyl group attached to a chloromethoxyphenyl moiety

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the construction of the thienopyridine core. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Construction of the Thienopyridine Core: This can be accomplished through cyclization reactions involving thiophene and pyridine derivatives.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide.

These reactions can yield a variety of products, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound’s structural features suggest potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Its chemical reactivity makes it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interactions with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine and thienopyridine moieties may interact with various receptors, modulating their signaling pathways.

Comparison with Similar Compounds

1-(3-chloro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can be compared with other similar compounds, such as:

    This compound analogs: These compounds share similar structural features but may have different substituents, leading to variations in their chemical reactivity and biological activity.

    Sulfonyl-containing piperidine derivatives: These compounds have a sulfonyl group attached to a piperidine ring but may lack the thienopyridine core, resulting in different properties and applications.

    Thienopyridine derivatives: These compounds contain the thienopyridine core but may have different substituents, affecting their chemical and biological properties.

Properties

IUPAC Name

5-[1-(3-chloro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S2/c1-25-18-3-2-16(12-17(18)20)27(23,24)22-9-4-15(5-10-22)21-8-6-19-14(13-21)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWNTRCKAAUUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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